3-Cyclohexyl-4-ethoxyaniline
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Overview
Description
3-Cyclohexyl-4-ethoxyaniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of a cyclohexyl group and an ethoxy group attached to the aniline ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-4-ethoxyaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloroaniline with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques such as distillation and recrystallization are common in industrial processes .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-4-ethoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and nitroso compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Cyclohexyl-4-ethoxyaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and in the study of reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-4-ethoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The cyclohexyl and ethoxy groups play a crucial role in determining the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Similar in structure but lacks the ethoxy group.
4-Ethoxyaniline: Similar in structure but lacks the cyclohexyl group.
Cyclohexylbenzene: Contains a cyclohexyl group attached to a benzene ring but lacks the amino group.
Uniqueness
3-Cyclohexyl-4-ethoxyaniline is unique due to the presence of both the cyclohexyl and ethoxy groups attached to the aniline ring. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various applications .
Properties
IUPAC Name |
3-cyclohexyl-4-ethoxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-16-14-9-8-12(15)10-13(14)11-6-4-3-5-7-11/h8-11H,2-7,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPFVJJBCRQUDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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